4-(Methoxyacetyl)morpholine-3-carboxylic acid
Description
4-(Methoxyacetyl)morpholine-3-carboxylic acid is a morpholine derivative featuring a methoxyacetyl group (-CO-CH2-OCH3) at the nitrogen atom (position 4) and a carboxylic acid substituent at position 3 of the morpholine ring. Its structural features, including the electron-withdrawing methoxyacetyl group, influence its physicochemical properties, such as acidity and solubility, which are critical for biological activity and synthetic utility .
Properties
IUPAC Name |
4-(2-methoxyacetyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-5-7(10)9-2-3-14-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUGSLJIQKWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(Methoxyacetyl)morpholine-3-carboxylic acid, with the chemical formula C₉H₁₁NO₃, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 183.19 g/mol
- CAS Number : 1316219-80-3
- Structure : The compound features a morpholine ring substituted with a methoxyacetyl group and a carboxylic acid moiety.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 125 µg/mL |
| Bacillus subtilis | 31.25 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly in the context of rising antibiotic resistance.
The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. This is consistent with findings from related compounds in the morpholine class, which often exhibit similar modes of action due to structural similarities.
Case Study 1: Efficacy Against Resistant Strains
A study conducted on multi-drug resistant strains of Staphylococcus aureus highlighted the efficacy of this compound. The compound was tested in a series of experiments that revealed its ability to inhibit growth at concentrations lower than those required for traditional antibiotics. This suggests a potential role in treating infections caused by resistant bacteria.
Case Study 2: Synergistic Effects with Other Antibiotics
In another investigation, the compound was evaluated for its synergistic effects when combined with standard antibiotics such as penicillin and tetracycline. The results indicated enhanced antimicrobial activity, suggesting that this compound could be used to augment existing antibiotic therapies.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models showed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for further development.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₈H₁₃NO₅ | 215.20 | -CO-CH2-OCH3 (position 4), -COOH (position 3) |
| (S)-Morpholine-3-carboxylic acid | C₅H₉NO₃ | 147.13 | -COOH (position 3) |
| 4-Boc-3-carboxymethylmorpholine | C₁₂H₂₁NO₅ | 259.30 | -Boc (tert-butoxycarbonyl, position 4), -CH2-COOH (position 3) |
| 4-Methylmorpholine-3-carboxylic acid | C₆H₁₁NO₃ | 161.16 | -CH3 (position 4), -COOH (position 3) |
| 4-Fmoc-morpholine-3-carboxylic acid | C₂₀H₁₉NO₅ | 353.37 | -Fmoc (fluorenylmethyloxycarbonyl, position 4), -COOH (position 3) |
Key Observations :
Acidity and Electronic Effects
- (S)-Morpholine-3-carboxylic acid : Reported pKa values are 1.61 (carboxylic acid) and 8.52 (morpholine nitrogen), indicating moderate acidity influenced by the electron-withdrawing carboxylic group .
- This compound : The methoxyacetyl group (-CO-CH2-OCH3) is expected to further lower the pKa of the morpholine nitrogen due to its electron-withdrawing nature, enhancing the conjugate acid's stability. This property is critical in catalysis and drug-receptor interactions .
- 4-Methylmorpholine-3-carboxylic acid : The methyl group (-CH3) at position 4 is electron-donating, raising the nitrogen’s pKa compared to the methoxyacetyl derivative. This difference impacts solubility and bioavailability .
Research Findings and Data Gaps
- Synthetic Accessibility : The discontinuation of this compound by suppliers like CymitQuimica () suggests challenges in commercial availability, necessitating in-house synthesis for research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
